molecular formula C24H14Cl2N2O2 B413187 2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide

2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B413187
M. Wt: 433.3g/mol
InChI Key: RLPYDXYYGXRALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzooxazole Ring: Starting from a suitable precursor, the benzooxazole ring can be synthesized through a cyclization reaction.

    Naphthalene Substitution: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.

    Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction using an appropriate amine and coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: A simpler analog with similar structural features.

    Naphthalene-2-carboxamide: Shares the naphthalene moiety.

    Benzooxazole derivatives: Compounds with the benzooxazole ring structure.

Uniqueness

2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H14Cl2N2O2

Molecular Weight

433.3g/mol

IUPAC Name

2,5-dichloro-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C24H14Cl2N2O2/c25-17-7-9-20(26)19(12-17)23(29)27-18-8-10-22-21(13-18)28-24(30-22)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,27,29)

InChI Key

RLPYDXYYGXRALQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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